molecular formula C16H23N3O8 B13417183 (3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate

(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate

Cat. No.: B13417183
M. Wt: 385.37 g/mol
InChI Key: VSVYJUYJFLYYSI-KZSNKCBBSA-N
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Description

(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, nitroso, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate typically involves multiple steps, including the formation of the pyridin-1-ium ring, the introduction of the hydroxyl groups, and the attachment of the nitroso and carboxylate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the nitroso group can produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound is studied for its potential role in cellular processes and signaling pathways. Its ability to interact with various biomolecules makes it a valuable tool for understanding biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique functional groups may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties can be harnessed to create innovative products and technologies.

Mechanism of Action

The mechanism of action of (3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and nitroso groups can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The carboxylate group can participate in ionic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate shares similarities with other hydroxylated pyridin-1-ium compounds.
  • Compounds with similar functional groups, such as hydroxyl, nitroso, and carboxylate groups, can exhibit similar reactivity and applications.

Uniqueness

What sets this compound apart is its specific stereochemistry and combination of functional groups. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C16H23N3O8

Molecular Weight

385.37 g/mol

IUPAC Name

(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate

InChI

InChI=1S/C16H23N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,10-15,20-23H,3,5-6H2,1H3/t10?,11?,12-,13?,14?,15-/m1/s1

InChI Key

VSVYJUYJFLYYSI-KZSNKCBBSA-N

Isomeric SMILES

CN(CCCC(C1=C[N+](=CC=C1)[C@H]2C(C([C@H](C(O2)C(=O)[O-])O)O)O)O)N=O

Canonical SMILES

CN(CCCC(C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)O)N=O

Origin of Product

United States

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